molecular formula C10H9N3O B12502668 2-(Pyrimidin-2-yloxy)aniline

2-(Pyrimidin-2-yloxy)aniline

Cat. No.: B12502668
M. Wt: 187.20 g/mol
InChI Key: KBYJWCAPAJMLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-yloxy)aniline is a heterocyclic compound that contains both pyrimidine and aniline moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yloxy)aniline typically involves the reaction of pyrimidine derivatives with aniline. One common method is the nucleophilic substitution reaction where a pyrimidine derivative, such as 2-chloropyrimidine, reacts with aniline under basic conditions to form the desired product . The reaction can be carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroso or nitro compounds, while substitution reactions on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

2-(Pyrimidin-2-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yloxy)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yloxy)aniline: Similar structure but with a pyridine ring instead of pyrimidine.

    2-(Quinolin-2-yloxy)aniline: Contains a quinoline ring, which is larger and more complex than pyrimidine.

    2-(Isoquinolin-1-yloxy)aniline: Features an isoquinoline ring, another heterocyclic structure.

Uniqueness

2-(Pyrimidin-2-yloxy)aniline is unique due to the presence of both pyrimidine and aniline moieties, which confer distinct chemical and biological properties. The pyrimidine ring is known for its versatility in medicinal chemistry, while the aniline moiety provides additional reactivity and potential for functionalization .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-pyrimidin-2-yloxyaniline

InChI

InChI=1S/C10H9N3O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2

InChI Key

KBYJWCAPAJMLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.